Jaborosalactone D

Withanolide structural biology Natural product dereplication Solanaceae chemotaxonomy

Jaborosalactone D (also known as Acnistoferin) is a naturally occurring C28-steroidal lactone belonging to the withanolide class, characterized by a 5α,6β-dihydroxy substitution pattern on ring B of the ergostane skeleton. First isolated and structurally elucidated from the leaves of Jaborosa integrifolia (Solanaceae) alongside its closely related analogs Jaborosalactone C (5β-hydroxy-6α-chloro) and Jaborosalactone E (5α-chloro-6β-hydroxy), this compound has also been identified in Vassobia breviflora (syn.

Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
CAS No. 19891-82-8
Cat. No. B020810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJaborosalactone D
CAS19891-82-8
Molecular FormulaC28H40O6
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO
InChIInChI=1S/C28H40O6/c1-15-12-22(34-25(32)18(15)14-29)16(2)19-7-8-20-17-13-24(31)28(33)10-5-6-23(30)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,29,31,33H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22+,24+,26+,27-,28-/m0/s1
InChIKeyLDWRZKAVHDHGID-VZGLNVPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jaborosalactone D (CAS 19891-82-8): A 5α,6β-Dihydroxy Withanolide for Differentiated Natural Product Research and Procurement


Jaborosalactone D (also known as Acnistoferin) is a naturally occurring C28-steroidal lactone belonging to the withanolide class, characterized by a 5α,6β-dihydroxy substitution pattern on ring B of the ergostane skeleton [1]. First isolated and structurally elucidated from the leaves of Jaborosa integrifolia (Solanaceae) alongside its closely related analogs Jaborosalactone C (5β-hydroxy-6α-chloro) and Jaborosalactone E (5α-chloro-6β-hydroxy), this compound has also been identified in Vassobia breviflora (syn. Acnistus breviflorus), Withania somnifera, and Physalis viscosa . Its molecular formula is C28H40O6 (MW 472.61 g/mol), with a δ-lactone side chain and a 1-oxo-2-en functional group in ring A [2]. The compound serves as a biosynthetic endpoint derived from Jaborosalactone A and has been investigated primarily for its antifeedant properties and its role in withanolide biosynthetic pathways [3].

Why Jaborosalactone D Cannot Be Substituted by Other Jaborosalactones in Research and Assay Development


Within the jaborosalactone subfamily, subtle modifications at the C-5 and C-6 positions of ring B fundamentally alter biological activity profiles. Jaborosalactone D possesses a 5α,6β-dihydroxy moiety, whereas its closest structural analogs—Jaborosalactone E (5α-chloro-6β-hydroxy) and Jaborosalactone C (5β-hydroxy-6α-chloro)—differ by a single halogen substitution or an inverted stereochemistry, respectively [1]. These seemingly minor structural variations produce starkly divergent antifeedant effects: Jaborosalactone A (which shares the core skeleton) exhibits potent feeding inhibition (74%), while Jaborosalactone D demonstrates no significant antifeedant activity (–19%) in the same assay system [2]. Furthermore, in withanolide structure-activity relationship (SAR) studies, replacement of a 5β,6β-epoxy or 5α-chloro-6β-hydroxy system with a 5α,6β-dihydroxy system has been associated with a marked reduction or complete loss of antiproliferative and quinone reductase-inducing activities [3]. These data demonstrate that generic substitution among jaborosalactones is scientifically unjustified; procurement decisions must be compound-specific and guided by the quantitative evidence below.

Jaborosalactone D (CAS 19891-82-8): Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation at Ring B: 5α,6β-Dihydroxy vs. 5α-Chloro-6β-Hydroxy and 5β-Hydroxy-6α-Chloro Analogs

Jaborosalactone D is unambiguously distinguished from its two closest co-isolated analogs by the substitution pattern at the C-5 and C-6 positions of ring B. Jaborosalactone D bears a 5α,6β-dihydroxy group, whereas Jaborosalactone E carries a 5α-chloro-6β-hydroxy moiety and Jaborosalactone C carries a 5β-hydroxy-6α-chloro moiety [1]. All three share the identical ergostane skeleton and δ-lactone side chain as Jaborosalactone A. This structural distinction is critical because SAR studies across the broader withanolide class indicate that the 5α,6β-dihydroxy substitution pattern is associated with markedly weaker antiproliferative and phase II enzyme-inducing activities compared to the 5β,6β-epoxy or 5α-chloro-6β-hydroxy pharmacophores [2].

Withanolide structural biology Natural product dereplication Solanaceae chemotaxonomy

Antifeedant Activity: Direct Head-to-Head Comparison of Jaborosalactone D vs. Jaborosalactone A and B in Spodoptera littoralis

In a direct comparative leaf disk choice bioassay against Spodoptera littoralis (African cotton leafworm) caterpillars, Jaborosalactone D (compound 3) exhibited no significant antifeedant effect, with a feeding inhibition index of –19% (p = 0.05), in contrast to Jaborosalactone A (compound 1), which demonstrated a potent 74% feeding inhibition at the same concentration of 20 μg/cm² (p = 0.05) [1]. Jaborosalactone B (compound 2) likewise showed no significant effect (+19%, p = 0.05). The antifeedant index was calculated as (1 − T/C) × 100, where T and C represent the consumed leaf area of treated and control disks, respectively. The authors concluded that the marked difference in antifeedant effect correlates with differential structural arrangements in the A and B rings of the tested withanolides [1].

Insect antifeedant Crop protection Withanolide bioactivity

Biosynthetic Position: Jaborosalactone D as a Late-Stage Product Downstream of Jaborosalactone A

Radiolabeled precursor incorporation studies in Acnistus breviflorus (syn. Vassobia breviflora) demonstrated that Jaborosalactone D (compound 3) is a late-stage biosynthetic product formed downstream of Jaborosalactone A (compound 2). When excised leaves were administered sodium [1-¹⁴C]acetate, [2-¹⁴C]mevalonolactone, and [¹⁴C-methyl]methionine, Jaborosalactone A showed earlier and higher absolute incorporation of radioactivity, and subsequent inoculation of purified [¹⁴C]jaborosalactone A confirmed its direct conversion into both withaferin A (compound 1) and Jaborosalactone D (compound 3) [1]. Jaborosalactone D thus occupies a distinct and later node in the withanolide biosynthetic network compared to its precursor Jaborosalactone A and the alternative endpoint withaferin A.

Withanolide biosynthesis Metabolic pathway elucidation Isotopic tracer studies

Anti-Inflammatory Activity: Absence of Significant NO Inhibition by Acnistoferin in RAW264.7 Macrophages

Acnistoferin (Jaborosalactone D, compound 2) was isolated from the leaves of Datura metel L. and evaluated for in vitro anti-inflammatory activity using an LPS-induced NO release model in RAW264.7 macrophages [1]. Among the 28 compounds isolated and tested, only compounds 9 (daturametelin A) and 20 (1,6-di-O-coumaroyl glucopyranoside) demonstrated significant NO inhibitory activity, with IC50 values of 25.14 μM and 16.26 μM, respectively [1]. Acnistoferin did not exhibit significant NO inhibition at the tested concentrations, placing it among the inactive constituents in this assay system. This represents a cross-study finding that aligns with the broader SAR trend wherein the 5α,6β-dihydroxy withanolide substitution pattern is associated with weaker bioactivity compared to other withanolide pharmacophores.

Anti-inflammatory screening Nitric oxide inhibition Datura metel phytochemistry

Physicochemical Property Differentiation: Computed Drug-Likeness Parameters vs. Key Withanolide Comparators

Jaborosalactone D possesses distinct computed physicochemical properties that differentiate it from key comparator withanolides. With a molecular weight of 472.61 g/mol (C28H40O6), a topological polar surface area (TPSA) of 104.0 Ų, an XlogP of 3.90, 3 hydrogen bond donors, and 6 hydrogen bond acceptors, Jaborosalactone D falls within favorable drug-like chemical space [1]. In comparison, the more potently bioactive withaferin A (C28H38O6, MW 470.60) contains a 5β,6β-epoxy group rather than the 5α,6β-dihydroxy system and carries a TPSA of 96.4 Ų, reflecting its lower polarity and higher membrane permeability potential [2]. The additional hydroxyl group in Jaborosalactone D increases both hydrogen bond donor count and TPSA relative to withaferin A, consistent with its distinct pharmacokinetic disposition if considered for in vivo applications.

Physicochemical profiling Natural product drug-likeness Withanolide procurement specifications

Jaborosalactone D (CAS 19891-82-8): Evidence-Backed Application Scenarios for Scientific Procurement


Negative Control and SAR Comparator in Insect Antifeedant Bioassays

Based on the direct head-to-head evidence showing Jaborosalactone D exhibits no significant antifeedant activity (–19% feeding inhibition at 20 μg/cm²) while Jaborosalactone A demonstrates potent activity (74% inhibition) in Spodoptera littoralis leaf disk choice assays [1], Jaborosalactone D is best deployed as a structurally matched negative control in antifeedant screening programs. Its near-identical core skeleton to Jaborosalactone A, differing only in the A/B ring substitution pattern, makes it an ideal tool for dissecting the structural determinants of insect feeding deterrence within the withanolide class.

Biosynthetic Pathway Intermediate for Withanolide Metabolic Engineering Studies

Radiolabeled tracer experiments have established that Jaborosalactone D occupies a defined late-stage node in the withanolide biosynthetic network of Acnistus breviflorus, being formed from Jaborosalactone A and subsequently biodegraded [2]. Researchers investigating withanolide biosynthesis, metabolic flux, or pathway engineering in Solanaceae species can use authentic Jaborosalactone D as an analytical standard for LC-MS/MS-based metabolite profiling and as a substrate for enzymatic conversion studies, enabling precise mapping of the downstream branches of the pathway.

Chemotaxonomic Marker for Jaborosa, Vassobia, and Datura Species Authentication

Jaborosalactone D has been consistently isolated from multiple Solanaceae genera including Jaborosa integrifolia, Vassobia breviflora (Acnistus breviflorus), Withania somnifera, Physalis viscosa, and Datura metel [3]. Its presence across these taxa, combined with its well-characterized spectroscopic fingerprint (1H NMR, 13C NMR, HRESIMS), supports its use as a chemotaxonomic reference standard for species authentication, quality control of botanical raw materials, and dereplication in natural product discovery workflows targeting Solanaceae-derived withanolides.

Structure-Activity Relationship Studies on the Role of Ring B Substitution in Withanolide Bioactivity

Class-level SAR evidence from the Garcia et al. (2014) study demonstrates that replacement of the 5β,6β-epoxy or 5α-chloro-6β-hydroxy moiety with a 5α,6β-dihydroxy system is associated with substantial reduction or loss of antiproliferative and quinone reductase 1 (QR1)-inducing activities [4]. Jaborosalactone D, as a defined 5α,6β-dihydroxy withanolide, can serve as a key reference compound in systematic SAR campaigns aimed at defining the minimal pharmacophore for withanolide-mediated cytotoxicity and chemopreventive enzyme induction. Its procurement alongside Jaborosalactone E (5α-chloro-6β-hydroxy) and withaferin A (5β,6β-epoxy) enables systematic pairwise comparisons of ring B substitution effects.

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